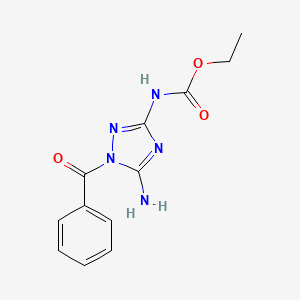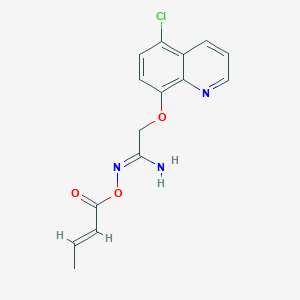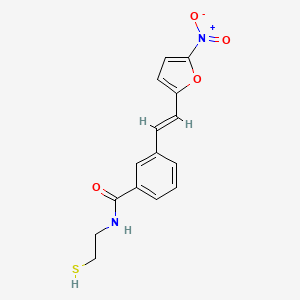
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a mercaptoethyl group and a nitrofuran moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 3-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Introduction of the Mercaptoethyl Group: The acid chloride is then reacted with 2-mercaptoethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitrofuran moiety can be reduced to amines or other reduced forms.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Amines or reduced nitrofuran derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrofuran moiety may also interact with nucleic acids or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Similar structure but with a different substitution pattern on the benzamide core.
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)aniline: Aniline derivative with similar functional groups.
Uniqueness
N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to its specific substitution pattern and the presence of both mercaptoethyl and nitrofuran groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-8-9-22)12-3-1-2-11(10-12)4-5-13-6-7-14(21-13)17(19)20/h1-7,10,22H,8-9H2,(H,16,18)/b5-4+ |
InChI Key |
UPTPNLCJKHFXNF-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


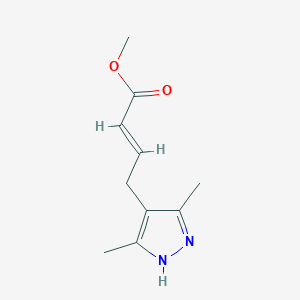

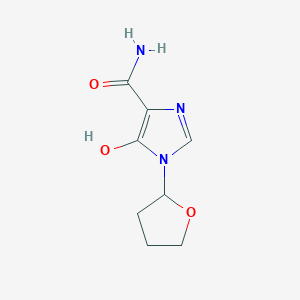
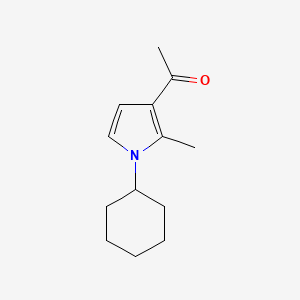
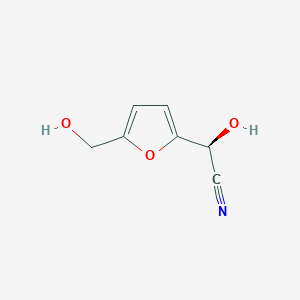
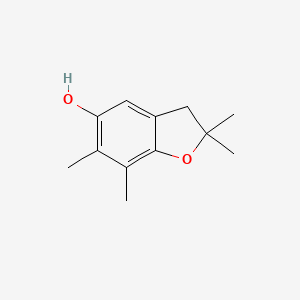
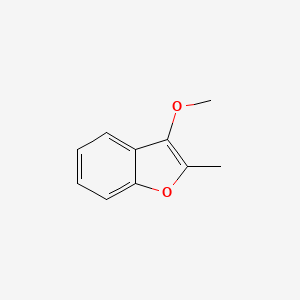
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
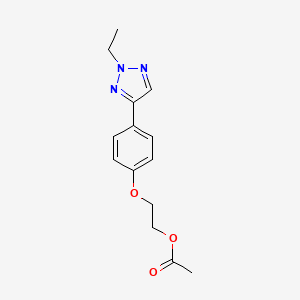

![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
